BenchChemオンラインストアへようこそ!

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Monoacylglycerol lipase inhibition Alzheimer's disease Endocannabinoid system

5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate (CAS 890635-37-7) is a synthetic flavonoid derivative belonging to the chromen-4-one class, specifically a C(7)-O-dimethylcarbamate ester of the natural flavone chrysin (5,7-dihydroxyflavone). The compound retains the free 5-hydroxyl group of the parent flavonoid, which forms an intramolecular hydrogen bond with the C(4) carbonyl, while the 7-position hydroxyl is converted to an N,N-dimethylcarbamate moiety.

Molecular Formula C18H15NO5
Molecular Weight 325.32
CAS No. 890635-37-7
Cat. No. B2661260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
CAS890635-37-7
Molecular FormulaC18H15NO5
Molecular Weight325.32
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C18H15NO5/c1-19(2)18(22)23-12-8-13(20)17-14(21)10-15(24-16(17)9-12)11-6-4-3-5-7-11/h3-10,20H,1-2H3
InChIKeyBCSRPKDITSZXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl Dimethylcarbamate: A Regioselectively Modified Chrysin Carbamate for Targeted Enzyme Inhibition


5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate (CAS 890635-37-7) is a synthetic flavonoid derivative belonging to the chromen-4-one class, specifically a C(7)-O-dimethylcarbamate ester of the natural flavone chrysin (5,7-dihydroxyflavone) [1]. The compound retains the free 5-hydroxyl group of the parent flavonoid, which forms an intramolecular hydrogen bond with the C(4) carbonyl, while the 7-position hydroxyl is converted to an N,N-dimethylcarbamate moiety. This molecular design integrates the neuroprotective and enzyme-inhibitory scaffold of flavonoids with the metabolic stability and reactivity profile of carbamate functional groups [1]. The molecular formula is C18H15NO5 with a molecular weight of 325.32 g/mol, and it is commercially available at purities typically ≥95% .

Why Chrysin or Other C(7)-Modified Analogs Cannot Substitute for 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl Dimethylcarbamate in Mechanistic Studies


Generic substitution of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate with parent chrysin or other C(7)-modified chrysin analogs is not scientifically valid due to the divergent biological activity profiles arising from the specific dimethylcarbamate modification at the 7-position. Direct comparative enzymatic assay data demonstrate that the dimethylcarbamate derivative and parent chrysin exhibit markedly different inhibition potencies against key therapeutic targets such as monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE), with the carbamate modification shifting the selectivity profile [1]. Furthermore, the dimethylcarbamate group confers altered physicochemical properties—including gastrointestinal absorption, cytochrome P450 inhibition patterns, and metabolic stability—that fundamentally distinguish this compound from its 7-hydroxy, 7-O-alkyl, or 7-O-alkylamino counterparts [1]. The intramolecular hydrogen bond between the retained 5-OH and the C(4) carbonyl further imposes conformational constraints that influence target binding in a manner distinct from both the parent flavonoid and bis-carbamate derivatives such as R7 (4-oxo-2-phenyl-4H-chromene-7,8-diyl bis(dimethylcarbamate)) [1].

Quantitative Differentiation Evidence for 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl Dimethylcarbamate Against Structural Analogs


MAGL Inhibitory Potency: Dimethylcarbamate Derivative vs. Parent Chrysin

The 7-O-dimethylcarbamate derivative of chrysin (compound C1 in the referenced study, structurally corresponding to CAS 890635-37-7) exhibited a 2.3-fold improvement in monoacylglycerol lipase (MAGL) inhibition compared to parent chrysin, with an IC50 of 72.19 ± 5.34 μM versus 168.97 ± 11.40 μM for chrysin [1]. This gain in MAGL potency was accompanied by a modest reduction in acetylcholinesterase (AChE) inhibitory activity (IC50: 188.14 ± 16.21 μM vs. 156.57 ± 11.74 μM for chrysin), indicating a shift in target selectivity profile conferred by the dimethylcarbamate modification [1]. The differentiation is attributed to the carbamate moiety's ability to engage in additional hydrogen bonding and hydrophobic interactions within the MAGL active site, as supported by molecular docking and molecular dynamics simulations [1].

Monoacylglycerol lipase inhibition Alzheimer's disease Endocannabinoid system

Predicted ADME Profile: Chrysin 7-O-Dimethylcarbamate vs. Kaempferol Carbamate Derivatives

In silico ADME predictions for the chrysin-derived 7-O-dimethylcarbamate derivative (C1) revealed high gastrointestinal (GI) absorption, in contrast to all kaempferol-derived carbamate derivatives (K1–K6) which uniformly demonstrated low GI absorption [1]. Compound C1 also exhibited zero Lipinski violations and a bioavailability score of 0.55, meeting standard drug-likeness criteria [1]. The compound was predicted not to be a blood-brain barrier (BBB) permeant, distinguishing it from CNS-penetrant carbamate analogs. CYP450 inhibition profiling indicated that C1 inhibits CYP1A2 and CYP2C9 but not CYP2C19, CYP2D6, or CYP3A4, providing a defined cytochrome inhibition fingerprint [1].

ADME prediction Oral bioavailability Drug-likeness

Synthetic Regioselectivity: 7-O-Dimethylcarbamate vs. 5-O-Modified or Bis-Carbamate Derivatives

The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate proceeds with inherent regioselectivity for the 7-position hydroxyl group. The intramolecular hydrogen bond between the 5-OH and the C(4) carbonyl significantly reduces the nucleophilicity of the 5-OH, rendering the 7-OH as the preferred site for carbamoylation with N,N-dimethylcarbamoyl chloride [1]. This intrinsic selectivity produces a single mono-carbamate product at the 7-position, in contrast to the bis-carbamate derivative R7 (4-oxo-2-phenyl-4H-chromene-7,8-diyl bis(dimethylcarbamate)), which requires a 7,8-dihydroxyflavone starting material and yields a compound with both hydroxyl groups masked [2]. The N,N-dimethylcarbamoyl chloride reagent exhibited the highest reactivity among the carbamoyl chlorides tested, enabling shorter reaction times compared to N,N-diethylcarbamoyl chloride and other substituted variants [1].

Regioselective synthesis Carbamoylation Flavonoid derivatization

Binding Free Energy Profile: Dimethylcarbamate Derivative vs. Reference Inhibitors

Molecular mechanics/generalized Born surface area (MM/GBSA) calculations for the 7-O-dimethylcarbamate chrysin derivative (C1) yielded binding free energies of −9.2 kcal/mol for AChE and −10.5 kcal/mol for MAGL [1]. These values place the compound's predicted binding affinity between that of the clinical reference drug rivastigmine (AChE: −7.2 kcal/mol) and the more potent analogs C3 and C5 (AChE: −9.4 kcal/mol; MAGL: −10.3 to −10.4 kcal/mol) [1]. The binding free energy for MAGL (−10.5 kcal/mol) was more favorable than for AChE (−9.2 kcal/mol), consistent with the enzymatic IC50 data showing preferential MAGL inhibition. The negative binding energies confirm thermodynamically favorable interactions with both target enzymes, providing computational validation for the observed in vitro activity profile [1].

Molecular docking MM/GBSA Binding free energy

Recommended Application Scenarios for 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl Dimethylcarbamate in Scientific and Industrial Research


Pharmacological Tool Compound for MAGL-Focused Neuroinflammation Research

Based on the demonstrated 2.3-fold improvement in MAGL inhibition (IC50 = 72.19 μM) relative to parent chrysin (IC50 = 168.97 μM) and the computationally favorable MAGL binding free energy (−10.5 kcal/mol) [1], this compound is suitable as a starting scaffold for structure-activity relationship (SAR) campaigns targeting monoacylglycerol lipase in peripheral inflammatory conditions. The preferential MAGL over AChE inhibition profile (selectivity ratio: ~2.6-fold based on IC50 values) supports its use in experiments where cholinesterase-related off-target effects must be minimized.

Reference Standard for Regioselective Flavonoid Derivatization Studies

The predictable and exclusive 7-O-carbamoylation achieved via the intramolecular hydrogen-bond-directed regioselectivity [1] makes this compound an ideal reference standard for analytical method development and quality control in synthetic flavonoid chemistry programs. Its well-defined mono-substitution pattern serves as a benchmark for distinguishing 7-O-modified from 5-O-modified or poly-substituted flavonoid derivatives by HPLC, NMR, or mass spectrometry.

Peripheral Bioavailability Model Compound in ADME Screening Panels

With predicted high GI absorption, zero Lipinski violations, a bioavailability score of 0.55, and the absence of BBB permeability [1], this compound can serve as a control or reference molecule in in vitro ADME screening panels designed to assess oral absorption potential of flavonoid-based drug candidates that are intentionally excluded from CNS distribution. Its defined CYP450 inhibition profile (CYP1A2 and CYP2C9 positive; CYP2C19, CYP2D6, and CYP3A4 negative) enables its use in drug-drug interaction liability assessment workflows.

Comparator Compound for Bis-Carbamate Flavonoid Development Programs

As a mono-carbamate chrysin derivative retaining the free 5-OH group, this compound serves as a critical comparator for programs developing bis-carbamate flavonoids such as R7 (7,8-diyl bis(dimethylcarbamate)) [2]. Direct comparison between the mono- and bis-carbamate forms enables deconvolution of the contribution of individual carbamate moieties to target binding, metabolic stability, and toxicity profiles in flavonoid-based prodrug strategies.

Quote Request

Request a Quote for 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.